4-cyclopentyl-1-methyl-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-1-METHYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of cyclopentyl, methyl, trifluoromethyl, benzoyl, piperidinyl, and triazole groups.
Preparation Methods
One common synthetic route involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and benzoyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-CYCLOPENTYL-1-METHYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular targets.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and compounds containing trifluoromethyl groups. Compared to these compounds, 4-CYCLOPENTYL-1-METHYL-3-{1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 1,2,4-Triazole derivatives
- Trifluoromethyl-substituted benzoyl compounds
- Piperidine-containing molecules
Properties
Molecular Formula |
C21H25F3N4O2 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-cyclopentyl-2-methyl-5-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25F3N4O2/c1-26-20(30)28(17-4-2-3-5-17)18(25-26)14-10-12-27(13-11-14)19(29)15-6-8-16(9-7-15)21(22,23)24/h6-9,14,17H,2-5,10-13H2,1H3 |
InChI Key |
COHVUEWULRRXST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4CCCC4 |
Origin of Product |
United States |
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